molecular formula C16H16F2O2 B5024405 1-fluoro-2-[4-(2-fluorophenoxy)butoxy]benzene

1-fluoro-2-[4-(2-fluorophenoxy)butoxy]benzene

Cat. No.: B5024405
M. Wt: 278.29 g/mol
InChI Key: BBLWDXXARHTUAE-UHFFFAOYSA-N
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Description

1-Fluoro-2-[4-(2-fluorophenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a fluorine atom attached to the benzene ring and a butoxy group linked to another fluorinated phenoxy group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Properties

IUPAC Name

1-fluoro-2-[4-(2-fluorophenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2O2/c17-13-7-1-3-9-15(13)19-11-5-6-12-20-16-10-4-2-8-14(16)18/h1-4,7-10H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLWDXXARHTUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCOC2=CC=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-fluoro-2-[4-(2-fluorophenoxy)butoxy]benzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial production methods may involve the optimization of reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents for the reaction.

Chemical Reactions Analysis

1-Fluoro-2-[4-(2-fluorophenoxy)butoxy]benzene can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Fluoro-2-[4-(2-fluorophenoxy)butoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-fluoro-2-[4-(2-fluorophenoxy)butoxy]benzene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their activity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

1-Fluoro-2-[4-(2-fluorophenoxy)butoxy]benzene can be compared with other similar compounds such as:

    1-Fluoro-2,4-dinitrobenzene: Known for its use in protein sequencing.

    4-Fluorobenzylamine: Used in the synthesis of pharmaceuticals.

    2-Bromo-5-fluorobenzotrifluoride: Employed in organic synthesis.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties, making it suitable for specialized applications.

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